molecular formula C15H20INS B14518477 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide CAS No. 62439-67-2

2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide

Cat. No.: B14518477
CAS No.: 62439-67-2
M. Wt: 373.3 g/mol
InChI Key: VWAQWIXEUHGUFJ-UHFFFAOYSA-M
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Description

2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indolium core with an ethylsulfanyl group attached to an ethenyl chain, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide typically involves a multi-step process. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with ethyl mercaptan in the presence of a base to form the intermediate 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethylindoline. This intermediate is then treated with iodine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the iodide ion, forming a neutral indoline derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiolates.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like sodium cyanide or potassium thiolate are used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Neutral indoline derivatives.

    Substitution: Various substituted indolium salts depending on the nucleophile used.

Scientific Research Applications

2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. Additionally, the indolium core can interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide
  • 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium bromide
  • 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium chloride

Uniqueness

2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group and the iodide ion makes it particularly suitable for applications requiring specific interactions with thiol groups and nucleophiles.

Properties

CAS No.

62439-67-2

Molecular Formula

C15H20INS

Molecular Weight

373.3 g/mol

IUPAC Name

2-(2-ethylsulfanylethenyl)-1,3,3-trimethylindol-1-ium;iodide

InChI

InChI=1S/C15H20NS.HI/c1-5-17-11-10-14-15(2,3)12-8-6-7-9-13(12)16(14)4;/h6-11H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

VWAQWIXEUHGUFJ-UHFFFAOYSA-M

Canonical SMILES

CCSC=CC1=[N+](C2=CC=CC=C2C1(C)C)C.[I-]

Origin of Product

United States

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